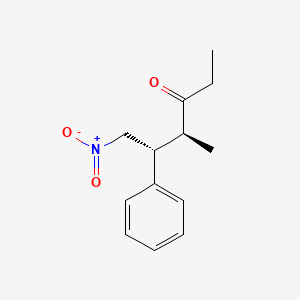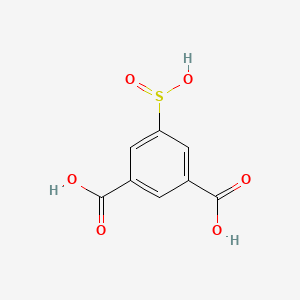![molecular formula C9H6ClFS B14253827 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene CAS No. 349146-83-4](/img/structure/B14253827.png)
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a fluoropropadienyl sulfanyl group
Méthodes De Préparation
The synthesis of 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-iodobenzene with 1-fluoropropadiene in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The fluoropropadienyl group can be reduced to fluoropropyl derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF and tetrahydrofuran (THF) for solubilizing reactants.
Applications De Recherche Scientifique
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the fluoropropadienyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-fluorobenzene: This compound lacks the sulfanyl group and has different reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a fluoropropadienyl group results in different chemical properties and uses.
1-Butanone, 4-chloro-1-(4-fluorophenyl): This compound has a ketone functional group, leading to distinct reactivity and applications.
Propriétés
Numéro CAS |
349146-83-4 |
|---|---|
Formule moléculaire |
C9H6ClFS |
Poids moléculaire |
200.66 g/mol |
InChI |
InChI=1S/C9H6ClFS/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,1H2 |
Clé InChI |
BJCREDNFTJBTBR-UHFFFAOYSA-N |
SMILES canonique |
C=C=C(F)SC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


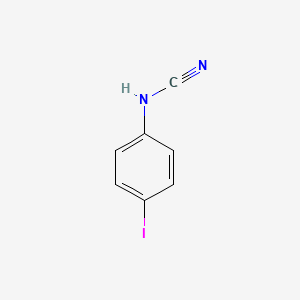
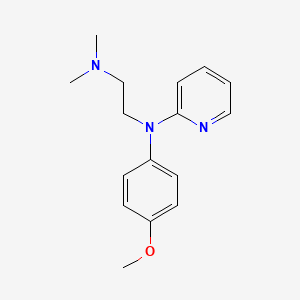
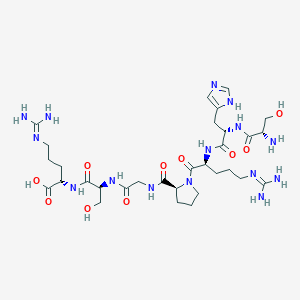
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
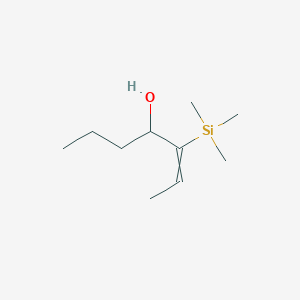
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
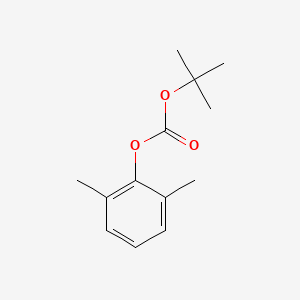
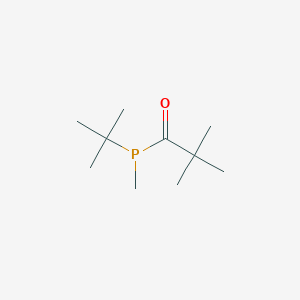
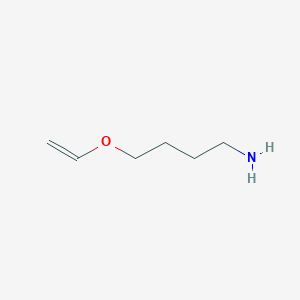
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
